Product packaging for epi-Lipoxin B4(Cat. No.:)

epi-Lipoxin B4

Cat. No.: B1243142
M. Wt: 352.5 g/mol
InChI Key: UXVRTOKOJOMENI-SKYGSKSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epi-Lipoxin B4 (15-epi-LXB4) is a bioactive, endogenous metabolite of arachidonic acid that belongs to the class of specialized pro-resolving mediators (SPMs) . It is the 15R-epimer of Lipoxin B4, characterized by its three hydroxyl groups and four conjugated double bonds . This compound is recognized for its potent anti-inflammatory and pro-resolving actions, serving as a natural "stop signal" in the inflammatory process . The biosynthesis of this compound can occur via an aspirin-triggered pathway, where aspirin acetylates cyclooxygenase-2 (COX-2), leading to the production of 15R-HETE, which is subsequently converted by 5-lipoxygenase (5-LO) to form 15-epi-lipoxins . This pathway is a notable example of transcellular biosynthesis, often involving cell-cell interactions . Like other lipoxins, this compound is believed to exert its effects by binding to specific G-protein coupled receptors (GPCRs), such as the ALX/FPR2 receptor, though it may also interact with others like GPR32 . Through these receptors, it helps orchestrate the resolution of inflammation by inhibiting neutrophil recruitment and promoting the clearance of apoptotic cells by macrophages . This product is intended for research purposes only. It is crucial for studies aimed at understanding the molecular mechanisms of inflammation resolution, which has implications for a wide range of human diseases including airway inflammation, arthritis, cardiovascular disorders, and kidney diseases . For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O5 B1243142 epi-Lipoxin B4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O5

Molecular Weight

352.5 g/mol

IUPAC Name

(5S,6E,8Z,10E,12E,14R,15R)-5,14,15-trihydroxyicosa-6,8,10,12-tetraenoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-8-14-18(22)19(23)15-10-7-5-4-6-9-12-17(21)13-11-16-20(24)25/h4-7,9-10,12,15,17-19,21-23H,2-3,8,11,13-14,16H2,1H3,(H,24,25)/b6-4-,7-5+,12-9+,15-10+/t17-,18-,19-/m1/s1

InChI Key

UXVRTOKOJOMENI-SKYGSKSRSA-N

Isomeric SMILES

CCCCC[C@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C(C=CC=CC=CC=CC(CCCC(=O)O)O)O)O

Origin of Product

United States

Biosynthesis and Endogenous Generation of Epi Lipoxin B4

Transcellular Biosynthesis Mechanisms

Involvement of Endothelial Cells

Endothelial cells are pivotal in the biosynthesis of epi-lipoxin B4, particularly in the presence of aspirin (B1665792). These cells express cyclooxygenase-2 (COX-2), a key enzyme in this pathway. When individuals take aspirin, the drug acetylates COX-2 within the endothelial cells. This acetylation alters the enzyme's catalytic activity. Instead of producing prostaglandins (B1171923), the acetylated COX-2 converts arachidonic acid into 15R-hydroxyeicosatetraenoic acid (15R-HETE).

This initial step is crucial as 15R-HETE is the precursor for epi-lipoxins. The process, however, requires the interaction between endothelial cells and leukocytes, such as neutrophils. Endothelial cells release the newly synthesized 15R-HETE, which is then taken up by adjacent leukocytes. Within the leukocytes, the enzyme 5-lipoxygenase (5-LOX) metabolizes 15R-HETE to generate 15-epi-lipoxin A4 and subsequently 15-epi-lipoxin B4.

This transcellular biosynthesis highlights the importance of cell-cell communication in the generation of these potent anti-inflammatory lipid mediators. The entire process is a prime example of how aspirin can trigger the production of endogenous anti-inflammatory molecules by redirecting an enzymatic pathway.

The key components and their functions in the endothelial cell-mediated biosynthesis of this compound are summarized in the table below:

ComponentFunction
Endothelial Cells Express COX-2 and, when treated with aspirin, produce 15R-HETE from arachidonic acid.
Aspirin Acetylates COX-2 in endothelial cells, altering its function to produce 15R-HETE.
Cyclooxygenase-2 (COX-2) The enzyme in endothelial cells that is modified by aspirin to initiate the epi-lipoxin pathway.
Arachidonic Acid The initial substrate that is converted to 15R-HETE by acetylated COX-2.
15R-Hydroxyeicosatetraenoic Acid (15R-HETE) The intermediate product released by endothelial cells.
Leukocytes (Neutrophils) Take up 15R-HETE and convert it to 15-epi-lipoxin A4 and 15-epi-lipoxin B4 using the 5-LOX enzyme.
5-Lipoxygenase (5-LOX) The enzyme in leukocytes that completes the synthesis of epi-lipoxins from 15R-HETE.

Participation of Epithelial Cells

Epithelial cells are active participants in the biosynthesis of this compound, primarily through transcellular pathways involving leukocytes. These cells can generate precursors for this compound through two main routes, one of which is dependent on aspirin.

In the aspirin-dependent pathway, epithelial cells that express cyclooxygenase-2 (COX-2) play a role similar to endothelial cells. When exposed to aspirin, COX-2 in epithelial cells is acetylated, which redirects its enzymatic activity. Instead of producing prostaglandins, the acetylated COX-2 converts arachidonic acid into 15R-hydroxyeicosatetraenoic acid (15R-HETE). This intermediate is then released and can be taken up by adjacent leukocytes, such as neutrophils. Within the neutrophils, the enzyme 5-lipoxygenase (5-LOX) converts 15R-HETE into 15-epi-lipoxin A4 and subsequently 15-epi-lipoxin B4.

Epithelial cells also contribute to the biosynthesis of lipoxins through an aspirin-independent pathway. They utilize the enzyme 15-lipoxygenase (15-LOX) to convert arachidonic acid into 15S-hydroxyeicosatetraenoic acid (15S-HETE). This intermediate is then transferred to neutrophils, where 5-LOX converts it into native lipoxins, including lipoxin B4. Additionally, in a bidirectional interaction, neutrophils can release leukotriene A4 (LTA4), which can then be converted by 15-LOX in epithelial cells to generate lipoxins. This is particularly noted in tracheal epithelial cells.

The following table summarizes the key molecules and enzymes involved in the epithelial cell-mediated biosynthesis of epi-lipoxins and native lipoxins:

Molecule/EnzymeAspirin-Dependent PathwayAspirin-Independent Pathway
Initiating Cell Epithelial CellEpithelial Cell / Neutrophil
Key Enzyme in Initiating Cell Acetylated COX-215-Lipoxygenase (15-LOX)
Intermediate Product 15R-HETE15S-HETE / Leukotriene A4 (LTA4)
Receiving Cell NeutrophilNeutrophil / Epithelial Cell
Key Enzyme in Receiving Cell 5-Lipoxygenase (5-LOX)5-Lipoxygenase (5-LOX) / 15-Lipoxygenase (15-LOX)
Final Product 15-epi-Lipoxin B4Lipoxin B4

Non-Aspirin Triggered Biosynthesis Pathways

Statin-Induced epi-Lipoxin Production

Statins, a class of drugs primarily known for their cholesterol-lowering effects by inhibiting HMG-CoA reductase, have been shown to induce the production of 15-epi-lipoxin A4, a precursor to this compound. This effect is independent of aspirin and provides an alternative pathway for the biosynthesis of these anti-inflammatory mediators.

The mechanism by which statins promote the formation of 15-epi-lipoxin A4 involves a metabolic switch in the activity of cyclooxygenase-2 (COX-2). Statins have been found to prompt the nitrosylation of the COX-2 enzyme. This modification alters the enzyme's function, directing the metabolism of arachidonic acid towards the production of 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE), which is the key precursor for 15-epi-lipoxin A4. This process is then completed through the action of 5-lipoxygenase (5-LO) in leukocytes, which converts 15(R)-HETE to 15-epi-lipoxin A4.

Furthermore, research has indicated that statins can also influence this pathway by affecting the levels of other signaling molecules. For instance, lovastatin (B1675250) has been shown to increase the generation of 14,15-epoxyeicosatrienoic acid (14,15-EET) by decreasing the activity of soluble epoxide hydrolase. The elevated levels of 14,15-EET can then enhance the conversion of arachidonic acid to 15-epi-lipoxins.

This statin-induced production of 15-epi-lipoxin A4 has been observed in various contexts, including during interactions between human neutrophils and airway epithelial cells, as well as in myocardial tissue. The ability of statins to trigger the synthesis of these potent anti-inflammatory and pro-resolving mediators contributes to their pleiotropic effects beyond cholesterol reduction.

The following table summarizes the key steps and molecules involved in the statin-induced production of 15-epi-lipoxin A4:

StepDescriptionKey Molecules/Enzymes
1. Statin Action Statins, such as lovastatin and simvastatin, initiate the process.Statins (HMG-CoA reductase inhibitors)
2. COX-2 Modification Statins induce the nitrosylation of the COX-2 enzyme.Cyclooxygenase-2 (COX-2)
3. Metabolic Switch The modified COX-2 enzyme preferentially converts arachidonic acid to 15(R)-HETE.Arachidonic acid, 15(R)-HETE
4. sEH Inhibition Statins can decrease the activity of soluble epoxide hydrolase (sEH), leading to increased 14,15-EET.Soluble epoxide hydrolase (sEH), 14,15-EET
5. Enhanced Conversion Increased 14,15-EET further promotes the conversion of arachidonic acid to 15-epi-lipoxins.14,15-EET, Arachidonic acid
6. Final Synthesis 15(R)-HETE is converted to 15-epi-lipoxin A4 by 5-lipoxygenase (5-LO) in leukocytes.5-Lipoxygenase (5-LO), 15-epi-lipoxin A4

Metabolic Inactivation and Stability

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Dependent Degradation

The biological activity of this compound is tightly regulated through metabolic inactivation, a process in which the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) plays a crucial role. This enzyme is a key component in the degradation of various lipid mediators, including prostaglandins and lipoxins.

The primary mechanism of inactivation of lipoxins, including their 15-epimers, involves the oxidation of the 15-hydroxyl group. 15-PGDH catalyzes the conversion of the 15-hydroxyl group of lipoxin A4 to a 15-oxo group, resulting in the formation of 15-oxo-lipoxin A4. This initial step is considered the first in the further metabolism of lipoxin A4 at sites of inflammation. The resulting 15-oxo metabolite is biologically inactive.

Studies have shown that aspirin-triggered 15-epi-lipoxin A4 is also a substrate for 15-PGDH, although it is metabolized at a slower rate, approximately 50% of the conversion rate of native lipoxin A4. This suggests that the 15-R configuration of the hydroxyl group in epi-lipoxins may confer a greater resistance to enzymatic degradation, potentially leading to a longer biological half-life compared to their native S-configured counterparts.

The subsequent steps in the degradation pathway can involve the action of other enzymes, such as 15-oxoprostaglandin 13-reductase, which can further modify the 15-oxo-lipoxin A4 metabolite. These enzymatic conversions ultimately lead to the loss of the anti-inflammatory and pro-resolving activities of the parent lipoxin molecule. For instance, the metabolites 15-oxo-LXA4 and 13,14-dihydro-LXA4 are devoid of the activity seen with the parent lipoxin A4.

The metabolic inactivation by 15-PGDH is a critical control point in regulating the duration and intensity of the anti-inflammatory signals mediated by this compound and other lipoxins.

The following table outlines the key elements in the 15-PGDH-dependent degradation of lipoxins:

ComponentRole in Degradation
15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) The primary enzyme that initiates the inactivation of lipoxins by oxidizing the 15-hydroxyl group.
15-epi-Lipoxin A4 A substrate for 15-PGDH, though metabolized more slowly than native lipoxin A4.
15-oxo-Lipoxin A4 The inactive metabolite formed after the action of 15-PGDH on lipoxin A4.
15-oxoprostaglandin 13-reductase An enzyme that can further metabolize 15-oxo-lipoxin A4.
13,14-dihydro-LXA4 A further metabolite that is also biologically inactive.

Metabolic Pathways and Resistance of this compound

This compound (epi-LXB4), an epimer of lipoxin B4, is an endogenously produced lipid mediator that plays a significant role in the resolution of inflammation. Its biosynthesis is notably triggered by the interaction of aspirin with the cyclooxygenase-2 (COX-2) enzyme. Understanding the metabolic fate of epi-LXB4 is crucial for elucidating its biological activity and therapeutic potential. This article details the metabolic pathways involving ω-hydroxylation and ω-oxidation and discusses the comparative metabolic resistance of epi-lipoxins.

2 ω-Hydroxylation and ω-Oxidation Pathways

The metabolism of lipoxins is a rapid process designed to clear these potent mediators after they have exerted their biological effects. While studies have extensively detailed the metabolic pathways for lipoxin B4 (LXB4), this information provides a framework for understanding the likely metabolic fate of its 15-R epimer, epi-LXB4. The primary route for the metabolic inactivation of LXB4 involves initial ω-hydroxylation followed by oxidation.

ω-Hydroxylation: The first step in this metabolic cascade is the hydroxylation at the terminal (ω) carbon position, which is carbon 20. This reaction is catalyzed by a specific cytochrome P-450 enzyme. In human neutrophils, this has been identified as the same enzyme responsible for leukotriene B4 ω-hydroxylation (P-450LTBω) nih.gov. The process requires molecular oxygen and NADPH, and results in the formation of 20-hydroxy-LXB4 nih.govnih.gov. Given that the structural difference between LXB4 and epi-LXB4 is at the C-15 position, it is anticipated that epi-LXB4 undergoes a similar ω-hydroxylation step to form 20-hydroxy-epi-LXB4.

ω-Oxidation: Following ω-hydroxylation, the newly formed 20-hydroxy metabolite undergoes further oxidation. This process involves two key enzymes primarily located in the cytosol of cells, such as those in the liver nih.gov.

Alcohol Dehydrogenase: The 20-hydroxy group is first oxidized to an aldehyde. This reaction is dependent on NAD+ and is inhibited by typical alcohol dehydrogenase inhibitors like pyrazole (B372694) nih.gov.

Aldehyde Dehydrogenase: The resulting aldehyde is then rapidly oxidized to a carboxylic acid, forming 20-carboxy-LXB4 nih.gov. This step is blocked by aldehyde dehydrogenase inhibitors such as disulfiram (B1670777) nih.gov.

This two-step oxidation converts the lipid mediator into a more polar, water-soluble compound, facilitating its excretion from the body.

Table 1: Key Enzymes and Products in the ω-Oxidation of Lipoxin B4
Metabolic StepEnzymeSubstrateProductCofactor
ω-HydroxylationCytochrome P-450 (LTB4 ω-hydroxylase)Lipoxin B420-hydroxy-Lipoxin B4NADPH, O₂
ω-OxidationAlcohol Dehydrogenase20-hydroxy-Lipoxin B420-oxo-Lipoxin B4 (aldehyde intermediate)NAD+
Aldehyde Dehydrogenase20-oxo-Lipoxin B420-carboxy-Lipoxin B4-

3 Comparative Metabolic Resistance of epi-Lipoxins

A key feature that distinguishes epi-lipoxins from their native lipoxin counterparts is their increased resistance to metabolic inactivation. This enhanced stability contributes to a longer biological half-life and potentially greater potency in vivo wikipedia.org.

The primary enzymatic route for the initial inactivation of both lipoxins and prostaglandins is dehydrogenation of the hydroxyl group at C-15, a reaction catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme converts the C-15 alcohol to a 15-oxo ketone, rendering the molecule biologically inactive harvard.edu.

The crucial difference for epi-lipoxins lies in the stereochemistry of the hydroxyl group at the C-15 position.

Lipoxins (e.g., LXB4): Possess a 15S-hydroxyl group.

Epi-Lipoxins (e.g., epi-LXB4): Possess a 15R-hydroxyl group wikipedia.org.

Research has demonstrated that the 15-PGDH enzyme shows a strong preference for the S-configuration. Consequently, epi-lipoxins, with their 15R-hydroxyl configuration, are poor substrates for this enzyme. Studies on 15-epi-LXA4 have shown that its rate of conversion to the inactive 15-oxo metabolite by 15-PGDH is approximately 50% slower than that of native LXA4 harvard.edu. This inherent resistance to dehydrogenation means that epi-LXB4 remains in its active form for a longer duration at sites of inflammation compared to LXB4 wikipedia.orgnih.gov. This prolonged activity is a key factor in the potent anti-inflammatory and pro-resolving actions attributed to aspirin-triggered lipoxins.

Table 2: Comparison of Metabolic Susceptibility
CompoundC-15 Hydroxyl ConfigurationSusceptibility to 15-PGDHBiological Half-life
Lipoxin B4 (LXB4)15SHighShorter
This compound (epi-LXB4)15RLowLonger

Molecular and Cellular Mechanisms of Action of Epi Lipoxin B4

Receptor Interactions and Ligand Binding

The interaction of epi-LXB4 with specific receptors is a critical initiating step for its cellular effects. While the Formyl Peptide Receptor 2/ALX is a key receptor for the lipoxin family, evidence suggests a more complex receptor profile, including potential interactions with other G-protein coupled receptors and modulation of distinct signaling pathways.

Formyl Peptide Receptor 2 / ALX (FPR2/ALX) Activation by Aspirin-Triggered Lipoxins

Epi-lipoxins, including epi-LXB4, primarily exert their anti-inflammatory and pro-resolving effects through their interaction with the G protein-coupled receptor, Formyl Peptide Receptor 2, also known as the ALX receptor (FPR2/ALX). nih.govdovepress.com This receptor is expressed on various cell types, including leukocytes, and its activation by aspirin-triggered lipoxins initiates a cascade of intracellular events that dampen inflammatory responses. nih.govscielo.br The binding of epi-lipoxins to FPR2/ALX can counteract the pro-inflammatory signals of other ligands that also use this receptor, such as serum amyloid A (SAA). nih.govdovepress.com This competitive interaction is crucial for controlling the lifecycle and activity of neutrophils at an inflammatory site, thereby promoting resolution. nih.govdovepress.com The bioactions of both Lipoxin A4 (LXA4) and its 15-epimer are transduced by this high-affinity receptor. scielo.braai.org

FPR2/ALX Receptor Interaction with Aspirin-Triggered Lipoxins
ReceptorLigand ClassGeneral FunctionKey Cellular Outcomes
Formyl Peptide Receptor 2 / ALX (FPR2/ALX)Aspirin-Triggered Lipoxins (e.g., epi-Lipoxin B4)Transduction of anti-inflammatory and pro-resolving signalsInhibition of neutrophil trafficking, reduction of pro-inflammatory cytokine production, stimulation of macrophage phagocytosis of apoptotic cells. pnas.org

Investigation of Undefined or Distinct Receptors for this compound

While FPR2/ALX is a well-established receptor for the lipoxin A4 epimer, evidence suggests that Lipoxin B4 (LXB4) may act through a distinct receptor that has not yet been identified. scielo.brnih.gov The signaling pathways of LXB4 are acknowledged to be poorly understood. researchgate.net This raises the possibility that its 15-epimer, epi-LXB4, may also interact with this putative, undefined receptor or other distinct receptors to mediate its biological effects. scielo.br However, to date, a specific, distinct receptor for epi-LXB4 has not been definitively characterized.

Interactions with Other G-Protein Coupled Receptors (GPR32)

Lipoxins have been reported to interact with other G-protein coupled receptors, including GPR32. nih.govfrontiersin.orgnih.gov GPR32 has been identified as a receptor for the specialized pro-resolving mediator Resolvin D1 (RvD1). nih.gov It is important to note that GPR32 exists as a pseudogene in rodents, meaning that studies in these models on ligands that bind both FPR2/ALX and GPR32 reflect actions solely through FPR2/ALX. jci.org While the broader class of lipoxins has been linked to GPR32, direct and specific interactions between epi-LXB4 and this receptor have not been extensively detailed in the current scientific literature.

Modulation of Cysteinyl Leukotriene 1 (CysLT1) Receptors

Research has indicated that aspirin-triggered lipoxin A4 (15-epi-LXA4) can act as an antagonist at the cysteinyl leukotriene 1 (CysLT1) receptor, competing with pro-inflammatory leukotrienes like Leukotriene D4 (LTD4). wikipedia.orgnih.govsemanticscholar.org Studies have shown that 15-epi-LXA4 and LTD4 can bind to and compete with essentially equal affinity at the CysLT1 receptor. nih.gov This interaction provides a mechanism by which aspirin-triggered lipoxins can dampen vascular signals mediated by cysteinyl leukotrienes. nih.gov However, some studies have reported a lack of CysLT1 receptor binding and signaling by 15-epi-LXA4 in specific experimental contexts, suggesting the interaction may be cell-type or condition-dependent. nih.gov There is currently a lack of specific research findings detailing the direct modulation of CysLT1 receptors by epi-LXB4.

Allosteric Enhancement of Cannabinoid Receptor 1 (CB1) Signaling

A significant body of evidence demonstrates that Lipoxin A4 (LXA4) and its aspirin-triggered epimer act as endogenous positive allosteric modulators of the Cannabinoid Receptor 1 (CB1). nih.gov This means they bind to a site on the CB1 receptor that is distinct from the main (orthosteric) binding site for endocannabinoids like anandamide (B1667382) (AEA), and in doing so, they enhance the affinity and signaling of AEA. wikipedia.orgnih.gov This allosteric enhancement potentiates the effects of endocannabinoids in vitro and in vivo. wikipedia.orgnih.gov While the discovery has been primarily focused on LXA4 and its epimer, it has opened up the possibility that other lipoxins may share this function. nih.gov A patent application has described the testing of epi-LXB4 analogs for their binding affinity to CB1 and CB2 receptors, though the specific outcomes were not detailed in the available documents. google.com

Intracellular Signaling Pathways Triggered by this compound

Upon binding to its receptors, particularly FPR2/ALX, epi-LXB4 initiates a complex network of intracellular signaling pathways. These pathways ultimately orchestrate the cellular responses that contribute to the resolution of inflammation. The signaling cascades modulated by lipoxins are cell-type specific and can lead to diverse functional outcomes. csic.es

Key signaling pathways modulated by the lipoxin family include:

Inhibition of Pro-inflammatory Transcription Factors: Lipoxins and their epi-forms have been shown to attenuate the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govdovepress.com These transcription factors are pivotal in the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting their activation, epi-lipoxins can effectively suppress the inflammatory cascade. uzh.ch

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38 and extracellular signal-regulated kinase (ERK), are crucial in transducing extracellular signals to the nucleus to regulate inflammation and cell survival. Lipoxins can modulate the p38 MAPK cascade, which is implicated in pro-inflammatory reactions. uzh.ch

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Depending on the cell type, lipoxins can have varied effects on the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation. nih.govdovepress.com

Inhibition of Phospholipase D (PLD) Signaling: Activation of the ALX receptor can lead to the inhibition of phospholipase D activity, which in turn suppresses the generation of superoxide (B77818) anions by neutrophils. scielo.br

Key Intracellular Signaling Pathways Modulated by Lipoxins
Signaling PathwayKey Molecular ComponentsDownstream EffectRelevance to Anti-Inflammation/Resolution
NF-κB PathwayNF-κB, IκBαInhibition of nuclear translocation of NF-κBDecreased transcription of pro-inflammatory genes (e.g., TNF-α, IL-1β). nih.govuzh.ch
MAPK Pathwaysp38, ERK, JNKModulation of kinase activityRegulation of cytokine production and cell fate decisions. uzh.chcsic.es
PI3K/Akt PathwayPI3K, AktCell-type dependent modulationRegulation of cell survival and apoptosis. nih.govdovepress.com
Phospholipase D PathwayPLDInhibition of PLD activationReduced superoxide anion generation in neutrophils. scielo.br

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., p38-MAPK, ERK)

This compound, along with other lipoxins, modulates the activity of Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to inflammatory signaling. Specifically, analogs of aspirin-triggered lipoxin A4 (a structurally related molecule) have been shown to block the activation of the p38-MAPK pathway in neutrophils. aai.org This inhibition is significant as the p38-MAPK cascade is known to promote chemotaxis and other pro-inflammatory responses in these cells. aai.org

In human T cells, aspirin-triggered lipoxin A4 and B4 analogs block the secretion of tumor necrosis factor-alpha (TNF-α) in a manner dependent on the inhibition of extracellular signal-regulated kinase (ERK). nih.govresearchgate.net Furthermore, in microglial cells, aspirin-triggered lipoxin A4 has been observed to reduce the phosphorylation of both ERK and p38 MAPK, thereby inhibiting the production of pro-inflammatory mediators. nih.govresearchgate.net Lipoxin A4 has also been shown to inhibit the activation of ERK and Jun-N terminal kinase (JNK) pathways in a traumatic brain injury model, controlling inflammation by downregulating the secretion of pro-inflammatory cytokines. nih.gov

Table 1: Effects of this compound and Related Lipoxins on MAPK Pathways

Cell Type Lipoxin Analog Target Pathway Observed Effect Reference
Human Neutrophils Aspirin-triggered lipoxin A4 analog p38-MAPK Blocks activation aai.org
Human T Cells Aspirin-triggered lipoxin A4 and B4 analogs ERK Blocks TNF-α secretion nih.govresearchgate.net
Murine Microglial BV-2 Cells Aspirin-triggered lipoxin A4 ERK and p38 MAPK Reduces phosphorylation nih.govresearchgate.net
Traumatic Brain Injury Model Lipoxin A4 ERK and JNK Inhibits activation nih.gov

Modulation of Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1) Pathways

This compound and its counterparts exert significant control over the pro-inflammatory transcription factors Nuclear Factor-κB (NF-κB) and Activator Protein-1 (AP-1). Metabolically resistant analogs of lipoxin B4 inhibit the formation of peroxynitrite, which in turn attenuates the nuclear accumulation of NF-κB and AP-1 in neutrophils, monocytes, and lymphocytes. wikipedia.org This action is critical as NF-κB and AP-1 are responsible for increasing the expression of pro-inflammatory genes. wikipedia.org Lipoxins and epi-lipoxins have been shown to inhibit the accumulation of NF-κB and AP-1 in the nucleus, subsequently reducing the production of interleukin-8 (IL-8), a potent neutrophil chemoattractant. nih.gov

In microglial cells, aspirin-triggered lipoxin A4 significantly reduces the nuclear translocation of the NF-κB p65 subunit and blocks the DNA binding activity of both NF-κB and AP-1. nih.govresearchgate.net This modulation of NF-κB is a key mechanism by which lipoxins down-regulate pro-inflammatory cytokine and chemokine production. acs.org

Phosphoinositide 3-Kinase (PI3K) / AKT Pathway Modulation

The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is another critical signaling cascade that is modulated by epi-lipoxins. Depending on the cell type, lipoxins can have varied effects on this pathway. nih.govresearchgate.net For instance, in macrophages, lipoxins can activate the PI3K/AKT pathway to prolong their lifespan, which is beneficial for the clearance of pathogens and apoptotic cells during the resolution of inflammation. nih.govresearchgate.net Conversely, in the context of cancer cells and certain immune cells, lipoxins can inhibit the growth-promoting PI3K/AKT pathway. nih.govresearchgate.net

In a model of experimental autoimmune myocarditis, lipoxin A4 was found to inhibit the PI3K/Akt signaling pathway, contributing to its protective effects. europeanreview.org Furthermore, 15-epi-LXA4 has been shown to suppress the PI3K/AKT signaling pathway to regulate TNF-α-induced tissue factor in vascular endothelial cells. acs.org

Regulation of GTPase, Phospholipase A2, and Phospholipase D Activities

The binding of lipoxin A4 to its receptor initiates the activation of GTPase, phospholipase A2 (PLA2), and phospholipase D (PLD). scielo.brphysiology.orgphysiology.org These responses are sensitive to pertussis toxin, indicating the involvement of G-protein coupled receptors. scielo.brphysiology.org Notably, activation of the lipoxin A4 receptor has been shown to reverse the remodeling of presqualene diphosphate (B83284) (PSDP) initiated by the pro-inflammatory mediator leukotriene B4. nih.gov This leads to an accumulation of PSDP, which in turn potently inhibits PLD activity and superoxide anion generation in neutrophils. scielo.brnih.gov

Impact on Suppressor of Cytokine Signaling (SOCS-1, SOCS-2)

Epi-lipoxins can influence the expression of Suppressor of Cytokine Signaling (SOCS) proteins, which are negative regulators of cytokine signaling. Lipoxin A4 and aspirin-triggered lipoxins have been shown to trigger the expression of SOCS-2 in dendritic cells. researchgate.netnih.gov SOCS-2 is a crucial intracellular mediator of the anti-inflammatory actions of these lipoxins. researchgate.netnih.gov In the absence of SOCS-2, dendritic cells are hyper-responsive to microbial stimuli and are resistant to the inhibitory effects of lipoxin A4. researchgate.netnih.gov

In vivo studies have demonstrated that treatment with a 15-epi-lipoxin A4 analog increased renal mRNA levels for SOCS-1 and SOCS-2. researchgate.net Lipoxins have also been shown to increase the mRNA levels of SOCS proteins, which helps to control the synthesis and release of pro-inflammatory cytokines. nih.govresearchgate.net

Influence on Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

This compound and other lipoxins can interact with and influence the activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor with potent anti-inflammatory properties. nih.govresearchgate.net Lipoxins have been shown to increase the levels of PPARγ. nih.gov In cerebral ischemic diseases, lipoxins act as agonists of PPARγ, promoting the synthesis of 5-lipoxygenase and inhibiting the synthesis of leukotriene A4, thereby increasing lipoxin A4 synthesis and exerting anti-inflammatory and neuroprotective effects. mdpi.com The neuroprotective effect of lipoxin A4 has been shown to be partially mediated by PPARγ. frontiersin.org

Activation of Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key antioxidant response pathway that can be activated by epi-lipoxins. Lipoxins play an important role in resolving inflammation by activating Nrf2, which contributes to delaying the apoptosis of macrophages. nih.gov The activation of the Nrf2 pathway by lipoxins is one of the key tissue-protective responses, leading to the expression of antioxidant and detoxification enzymes. annualreviews.org In cardiomyocytes, the activation of the Nrf2 antioxidant response by lipoxins has been observed to be a primary mechanism of protection in a myocarditis model. csic.es

Table 2: Summary of Molecular and Cellular Mechanisms of this compound and Related Lipoxins

Mechanism Key Molecules/Pathways Involved Primary Outcome
Regulation of MAPK Cascades p38-MAPK, ERK, JNK Inhibition of pro-inflammatory responses and cytokine secretion. aai.orgnih.gov
Modulation of NF-κB and AP-1 Pathways NF-κB, AP-1 Decreased expression of pro-inflammatory genes and cytokines. nih.govwikipedia.org
PI3K/AKT Pathway Modulation PI3K, AKT Cell-type dependent; can promote macrophage survival or inhibit cell proliferation. nih.govresearchgate.neteuropeanreview.org
Regulation of GTPase and Phospholipases GTPase, PLA2, PLD Modulation of intracellular signaling and inhibition of pro-inflammatory mediator production. scielo.brphysiology.org
Impact on SOCS SOCS-1, SOCS-2 Negative regulation of cytokine signaling, dampening the inflammatory response. researchgate.netnih.gov
Influence on PPARγ PPARγ Agonistic action leading to anti-inflammatory and neuroprotective effects. mdpi.comfrontiersin.org
Activation of Nrf2 Pathway Nrf2 Induction of antioxidant responses and cellular protection. nih.govannualreviews.org

Regulation of Early Growth Response 1 (EGR1)

Epi-Lipoxins, a class of endogenous anti-inflammatory lipid mediators, play a crucial role in controlling the expression of the Early Growth Response 1 (EGR1) gene. nih.gov EGR1 is a key transcription factor that becomes activated in T-cells stimulated by antigens and governs the transcription of pro-inflammatory cytokines such as Interleukin-2 (IL-2) and Tumor Necrosis Factor-alpha (TNF-α). nih.govru.nl Beyond elevating pro-inflammatory cytokine levels, EGR1 also promotes the nuclear expression of other pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby contributing to inflammation and tumor development. nih.govru.nl

Research indicates that lipoxins, including their epimers, can attenuate TNF-α-driven activation of EGR1 in cultured human renal epithelial cells. nih.gov The expression of EGR1 is downregulated by the transcriptional repressor NAB1 (NGFI-A binding protein 1). nih.govru.nl Studies in neutrophils have demonstrated that lipoxins upregulate the expression of NAB1, which in turn helps to decrease EGR1 levels and control inflammation. nih.gov This regulatory network highlights a critical mechanism by which epi-lipoxins can dampen the inflammatory response. In diabetic mice, lipoxins have been shown to regulate networks activated in diabetes, including the EGR1 network. nih.govresearchgate.net

Induction of Heme Oxygenase 1 (HO-1) Expression

Epi-Lipoxins are also potent inducers of Heme Oxygenase 1 (HO-1), an enzyme with significant anti-inflammatory and cytoprotective functions. physiology.orgspandidos-publications.com Studies utilizing a stable analog of the aspirin-triggered lipoxin A4, 15-epi-16-(para-fluoro)-phenoxy-lipoxin A4 (ATL-1), have shown a time- and concentration-dependent increase in HO-1 protein and mRNA expression in endothelial cells. physiology.orgphysiology.org This induction of HO-1 is a key component of the anti-inflammatory activity of these lipid mediators. physiology.org

The upregulation of HO-1 by lipoxin analogs correlates with the downregulation of adhesion molecules like Vascular Cell Adhesion Molecule (VCAM) and E-selectin, which are crucial for leukocyte recruitment during inflammation. physiology.orgphysiology.org The mechanism appears to be mediated through the activation of the G protein-coupled lipoxin A4 receptor (ALX/FPR2), as receptor antagonists can significantly inhibit the lipoxin-induced expression of HO-1. physiology.orgphysiology.org Furthermore, lipoxin A4 has been found to induce the expression of HO-1 in cardiomyocytes, which protects against hypoxia/reoxygenation injury. plos.org This protective effect is associated with the activation of the p38 MAPK signaling pathway and the Nrf2/ARE complex. plos.org Lipoxin A4 has also been shown to induce HO-1 expression in the context of neuroprotection, helping to diminish oxidative stress. nih.gov

Cellular Trafficking and Localization of Receptors

The interaction of epi-lipoxins with their receptors, particularly the Formyl Peptide Receptor 2 (FPR2/ALX), is a critical step in initiating their anti-inflammatory signals. This interaction triggers a cascade of cellular events, including the trafficking and internalization of the receptor itself.

Ligand-Induced Receptor Internalization (e.g., FPR2/ALX)

Upon stimulation with lipoxins, the FPR2/ALX receptor undergoes substantial internalization. dovepress.comdovepress.com Studies in human umbilical vein endothelial cells have demonstrated that the receptor moves to the perinuclear region following ligand binding. dovepress.comdovepress.com This process of receptor internalization is not merely a mechanism for signal termination but is a critical requirement for the anti-inflammatory actions of lipoxins. dovepress.comdovepress.com

The internalization of FPR2/ALX is a regulated process. Evidence suggests the involvement of protein kinase C (PKC) in this event, which appears to occur through caveolin-mediated endocytosis involving lipid rafts. dovepress.com The sequestration of the receptor into these specialized membrane domains may directly facilitate the rearrangement of the actin cytoskeleton, a process that is important for subsequent cellular functions like phagocytosis of apoptotic cells. dovepress.com The critical role of FPR2/ALX in mediating the effects of lipoxins is underscored by studies on macrophages from mice lacking the receptor. In these cells, the ability of lipoxin A4 to stimulate the phagocytosis of apoptotic neutrophils is abolished, confirming the nonredundant function of this receptor in the resolution of inflammation. nih.gov

Biological Activities and Pre Clinical Pharmacological Effects of Epi Lipoxin B4

Anti-inflammatory Actions

The primary pharmacological characteristic of epi-LXB4 is its potent anti-inflammatory activity. It engages in multiple mechanisms to dampen inflammatory responses, targeting various immune cells and signaling pathways to prevent excessive tissue damage and promote resolution. nih.govnih.gov

A hallmark of acute inflammation is the recruitment of leukocytes, such as neutrophils and eosinophils, to the site of injury or infection. While essential for host defense, excessive or prolonged infiltration can cause significant tissue damage. Epi-lipoxins serve as endogenous "stop signals" for this process. nih.gov

Studies on the lipoxin family, including the closely related compound Lipoxin B4 (LXB4), demonstrate a powerful ability to inhibit the movement and infiltration of these key immune cells. LXB4 has been shown to significantly decrease the accumulation of leukocytes, including eosinophils, in nasal mucosal tissues in murine models of allergic rhinitis. nih.govresearchgate.net It also directly inhibits eotaxin-dependent eosinophil chemotaxis, a critical process in allergic inflammation. nih.govnih.gov Furthermore, lipoxins as a class effectively attenuate neutrophil chemotaxis, adhesion, and transmigration across both endothelial and epithelial cell layers, thereby limiting their influx into inflamed tissues. nih.gov

Table 1: Effects of Lipoxins on Leukocyte Recruitment

Compound/Family Cell Type Effect Model System
Lipoxin B4 (LXB4) Leukocytes (general) Decreased infiltration Murine allergic rhinitis model nih.govresearchgate.net
Lipoxin B4 (LXB4) Eosinophils Inhibition of chemotaxis In vitro chemotaxis assay nih.govnih.gov
Lipoxins (general) Neutrophils Inhibition of chemotaxis and transmigration General finding nih.gov

Epi-LXB4 and its analogues exert significant control over the chemical messengers that drive inflammation. They suppress the production of a wide array of pro-inflammatory cytokines and chemokines, which are responsible for amplifying the inflammatory cascade and recruiting additional immune cells.

Research has shown that lipoxins can inhibit the generation of key cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8. nih.gov For instance, the aspirin-triggered lipoxin 15-epi-LXA4 was found to inhibit the release of IL-6 in a model of acute lung injury and to reduce TNF-α and Interferon-gamma (IFN-γ) expression in a model of renal injury. atsjournals.orgfrontiersin.org This suppression is achieved, in part, by inhibiting the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are essential for the expression of many inflammatory genes. nih.govnih.gov In models of traumatic brain injury, lipoxin treatment has been shown to downregulate the secretion of TNF-α, IL-1β, and IL-6. nih.gov

Table 2: Regulation of Pro-inflammatory Cytokine Production by Lipoxins

Cytokine/Chemokine Lipoxin Analog Studied Effect Model System
IL-1β, TNF-α, IL-6 Lipoxins (general) Downregulation of secretion Murine traumatic brain injury model nih.gov
IL-6 15-epi-LXA4 Inhibition of release Murine acute lung injury model atsjournals.org
IL-8 Lipoxin A4/ATL Analog Inhibition of gene expression Lipopolysaccharide-stimulated human leukocytes nih.gov

For leukocytes to infiltrate tissues, they must first adhere to the vessel wall (endothelium) and then migrate across it. Epi-lipoxins intervene at this critical step. They modulate the expression of adhesion molecules on both leukocytes and endothelial cells, making the cells less "sticky" and reducing the ability of neutrophils to attach to the vessel lining. nih.gov Studies have demonstrated that lipoxins inhibit neutrophil adhesion and subsequent transmigration stimulated by potent chemoattractants. rupress.org This action helps to contain the inflammatory response and prevent its spread into surrounding tissues.

The influence of epi-lipoxins extends beyond the innate immune system to modulate the adaptive immune response, which involves T-cells and B-cells. nih.gov These mediators can regulate the activity of lymphocytes to fine-tune the immune response and promote its resolution.

Interestingly, different lipoxins appear to have distinct effects on B-cells. While Lipoxin A4 (LXA4) has been reported to decrease antibody production and proliferation in memory B-cells, studies on LXB4 reveal a contrasting role. nih.gov Research indicates that LXB4 can enhance IgG antibody production in human memory B-cells. nih.govconsensus.app It achieves this by increasing the expression of cyclooxygenase-2 (COX2) and key transcription factors (BLIMP1 and XBP1) that are involved in the differentiation of B-cells into antibody-secreting plasma cells. nih.gov Additionally, lipoxins can inhibit the secretion of pro-inflammatory cytokines like TNF-α from T-cells, further contributing to the dampening of inflammation. nih.gov

Mast cells are potent initiators of allergic and inflammatory responses, releasing a variety of mediators like histamine (B1213489) upon activation. LXB4, a close structural relative of epi-LXB4, has been shown to be a powerful regulator of mast cell function. nih.gov In pre-clinical models of allergic rhinitis and asthma, LXB4 significantly reduces the degranulation of mast cells, thereby preventing the release of their pro-inflammatory contents. nih.govresearchgate.net This effect was observed to be more potent than that of the corticosteroid dexamethasone (B1670325) in one study. nih.gov The mechanism involves the direct inhibition of IgE-mediated mast cell degranulation. nih.govnih.gov

Inflammation is often accompanied by oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Epi-lipoxins play a role in mitigating this damaging process. frontiersin.org They have been shown to inhibit the formation of peroxynitrite, a potent and destructive oxidant formed from the reaction of superoxide (B77818) and nitric oxide. nih.govnih.gov By reducing the levels of these damaging molecules, epi-lipoxins help protect tissues from oxidative injury during an inflammatory event. nih.gov In models of atherosclerosis, lipoxins have been observed to attenuate the neutrophil oxidative burst, a key source of ROS in the disease. nih.gov

Pro-Resolving Actions

Epi-Lipoxin B4 is a key mediator in the active process of inflammation resolution. Its pro-resolving actions are multifaceted, targeting various cellular events to restore tissue homeostasis.

A critical step in resolving inflammation is the efficient clearance of apoptotic cells, a process known as efferocytosis, which is primarily carried out by macrophages. nih.gov Epi-lipoxins have been demonstrated to enhance the phagocytic capacity of macrophages, thereby promoting the removal of apoptotic neutrophils from inflamed tissues. frontiersin.orgsemanticscholar.orgresearchgate.net This increased efferocytosis prevents the secondary necrosis of apoptotic cells, which would otherwise release pro-inflammatory contents and perpetuate the inflammatory cycle. nih.gov The stimulation of efferocytosis by epi-lipoxins is a key mechanism that contributes to a non-inflammatory clearance of cellular debris and the subsequent transition to tissue repair. annualreviews.org

The timely apoptosis of neutrophils is essential for the resolution of inflammation. nih.govnih.gov Epi-lipoxins play a crucial role in this process by actively promoting apoptosis in these inflammatory cells. frontiersin.orgnih.govnih.gov As previously mentioned, MPO released by neutrophils sends powerful survival signals that can delay their apoptosis and prolong inflammation. nih.govnih.gov Epi-lipoxins effectively override these MPO-generated survival signals, thereby redirecting neutrophils towards programmed cell death. nih.govnih.gov This is achieved by inhibiting MPO-induced signaling pathways that promote cell survival and by reducing the levels of anti-apoptotic proteins like Mcl-1. nih.govsemanticscholar.org By facilitating neutrophil apoptosis, this compound helps to shorten the lifespan of these pro-inflammatory cells at the site of inflammation, which is a critical step in the transition from inflammation to resolution. nih.govnih.gov

While promoting apoptosis in neutrophils, epi-lipoxins appear to have a differential effect on the longevity of other immune cells, such as macrophages. Evidence suggests that Lipoxin A4, a related compound, protects macrophages from apoptosis. semanticscholar.org This selective regulation of cell longevity is crucial for the resolution process. By preserving the macrophage population, epi-lipoxins ensure the continued clearance of apoptotic neutrophils and other cellular debris. semanticscholar.org The survival of these phagocytic cells is essential for them to carry out their functions in orchestrating the later stages of resolution and tissue repair.

Epi-lipoxins also contribute to the resolution of inflammation by modulating the cytokine environment. They have been shown to stimulate the production of anti-inflammatory and pro-resolving mediators. nih.gov For instance, the interaction of macrophages with apoptotic neutrophils, a process enhanced by epi-lipoxins, leads to an increased release of anti-inflammatory cytokines such as Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β). frontiersin.org These cytokines play a vital role in suppressing the inflammatory response and promoting tissue healing. By shifting the balance from pro-inflammatory to anti-inflammatory mediators, this compound helps to create a microenvironment that is conducive to the resolution of inflammation and the restoration of tissue function. nih.govfrontiersin.org

Table 2: Pro-Resolving Actions of epi-Lipoxins
ActionCell TypeMechanism/EffectReference
Enhancement of EfferocytosisMacrophagesIncreased phagocytosis of apoptotic neutrophils frontiersin.orgsemanticscholar.orgresearchgate.net
Promotion of ApoptosisNeutrophilsOverrides MPO survival signals, reduces Mcl-1 nih.govnih.govsemanticscholar.org
Regulation of Cell LongevityMacrophagesProtection from apoptosis semanticscholar.org
Induction of Anti-inflammatory MediatorsMacrophagesIncreased release of IL-10 and TGF-β frontiersin.org

The culmination of the pro-resolving actions of this compound is its contribution to tissue regeneration and wound healing. nih.gov By efficiently clearing inflammatory cells and debris, reducing pro-inflammatory signals, and promoting an anti-inflammatory environment, epi-lipoxins lay the groundwork for tissue repair. frontiersin.organnualreviews.org Studies have shown that lipoxins are involved in wound healing processes, such as in the cornea, where they can stimulate cell migration and proliferation. arvojournals.org Furthermore, by promoting the resolution of inflammation, epi-lipoxins help to prevent the development of chronic inflammation, which can lead to tissue damage and fibrosis. frontiersin.org The ability of this compound to orchestrate the transition from injury and inflammation to resolution and repair underscores its importance as a key endogenous mediator of tissue regeneration. nih.gov

Other Biological Activities

Research specifically detailing the anti-angiogenic effects of 15-epi-Lipoxin B4 is limited in current scientific literature. The majority of studies on the anti-angiogenic properties of aspirin-triggered lipoxins have focused on 15-epi-Lipoxin A4 (15-epi-LXA4). These studies have shown that ATLs can inhibit the proliferation and migration of endothelial cells, which are critical processes in angiogenesis, the formation of new blood vessels. mdpi.com For instance, aspirin-triggered lipoxin A4 has been found to disrupt angiogenesis by inhibiting vascular endothelial growth factor (VEGF)-induced endothelial cell migration. mdpi.comphysiology.org This action is linked to the inhibition of actin polymerization and the proper assembly of focal adhesions, which are necessary for cell movement. physiology.org

While direct evidence for 15-epi-LXB4 is scarce, the broader class of lipoxins is known to modulate vascular processes. Lipoxins, in general, are recognized for their role in the resolution of inflammation, a process intertwined with angiogenesis. archivesofmedicalscience.com Given that 15-epi-LXB4 shares the core lipoxin structure and is known to possess potent biological activities, it may be hypothesized to have similar anti-angiogenic properties, but dedicated studies are required to confirm and characterize its specific effects on VEGF-stimulated endothelial cell functions.

The neuroprotective potential of lipoxins and their epimers is an area of active investigation, though specific mechanistic studies on 15-epi-Lipoxin B4 are not extensively detailed in the available research. The focus has largely been on Lipoxin A4 (LXA4) and its aspirin-triggered epimer, 15-epi-LXA4. These molecules have been shown to exert neuroprotective effects in various models of neurological disease, including ischemic stroke and Alzheimer's disease, by reducing neuroinflammation. frontiersin.orgtandfonline.com Mechanisms attributed to LXA4 include the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β) via the NF-κB signaling pathway and the reduction of immune cell infiltration into the central nervous system. frontiersin.org

Interestingly, one study noted that Lipoxin B4 (LXB4) provided more potent neuroprotection than LXA4 in a model of neuronal injury, and its mechanism of action was independent of the well-characterized ALX/FPR2 receptor that mediates many of LXA4's effects. frontiersin.org This suggests that different lipoxins may utilize distinct signaling pathways. Given that 15-epi-LXB4 is a more stable analog of LXB4, it holds potential as a neuroprotective agent. mdpi.com However, detailed mechanistic studies are needed to determine its specific pathways of action, such as its effects on neuronal apoptosis, glial cell activation, and blood-brain barrier integrity. frontiersin.org

15-epi-Lipoxin B4 has been identified as a potent inhibitor of cell proliferation. semanticscholar.orgatsjournals.org Research comparing its activity to other lipoxins found that 15-epi-LXB4 was a more powerful inhibitor of cell proliferation than LXA4, 15-epi-LXA4, and the corticosteroid dexamethasone in a model using A549 human epithelial cells co-incubated with polymorphonuclear leukocytes (PMNs). researchgate.net This suggests that the B4 series of epi-lipoxins may have particularly strong antiproliferative capabilities.

The specific effects on immune cells involve modulating their activation and trafficking. Lipoxins and their aspirin-triggered counterparts are known to inhibit the recruitment and activation of neutrophils, key cells in the inflammatory response. atsjournals.orgpnas.org While direct studies on the antiproliferative effects of 15-epi-LXB4 on lymphocytes or other immune cells are not detailed, its general anti-inflammatory profile suggests a role in controlling immune cell expansion during an inflammatory response.

In preclinical cancer models, the antiproliferative action of 15-epi-LXB4 could be significant. The study on A549 lung adenocarcinoma cells indicates a potential therapeutic role. researchgate.net The generation of antiproliferative 15-epi-lipoxins through epithelial cell-leukocyte interactions, promoted by aspirin (B1665792), has been suggested as a possible contributor to aspirin's recognized role in reducing the risk of certain human cancers. researchgate.net

CompoundCell TypeProliferative EffectRelative Potency
15-epi-Lipoxin B4 A549 Human Epithelial Cells (+PMNs)Inhibition Most Potent
Lipoxin B4A549 Human Epithelial Cells (+PMNs)InhibitionHigh
DexamethasoneA549 Human Epithelial Cells (+PMNs)InhibitionModerate
15-epi-Lipoxin A4A549 Human Epithelial Cells (+PMNs)InhibitionModerate
Lipoxin A4A549 Human Epithelial Cells (+PMNs)InhibitionLeast Potent

This table summarizes the relative antiproliferative potency of various compounds on A549 human epithelial cells as reported in scientific literature. researchgate.net

While direct studies focusing exclusively on the effects of 15-epi-Lipoxin B4 on inflammatory pain in rodent models are limited, the broader family of lipoxins is known to play a significant role in modulating inflammation and pain signaling. mdpi.comfrontiersin.org Lipoxin A4, for example, has demonstrated analgesic activity against neuropathic pain in rat and mouse models, an effect mediated partly through the suppression of pro-inflammatory cytokines like TNF-α from microglia. frontiersin.org

Native Lipoxin B4 has been shown to be orally active and effective at inhibiting acute inflammation in mice, such as in zymosan-induced peritonitis. semanticscholar.org Given that inflammation is a primary driver of pain (nociception), compounds that potently resolve inflammation are expected to reduce pain perception. As a more stable and potent analog, 15-epi-LXB4 is a promising candidate for an analgesic agent. Its powerful anti-inflammatory and antiproliferative actions suggest it could effectively reduce the inflammatory exudates and cellular infiltration that sensitize nerve endings and cause pain. semanticscholar.org However, specific pre-clinical studies using established rodent models of inflammatory pain (e.g., carrageenan- or formalin-induced paw edema) are required to confirm the efficacy and mechanisms of 15-epi-LXB4 in pain perception.

Role of Epi Lipoxin B4 in Pre Clinical Disease Models

Models of Systemic and Organ-Specific Inflammatory Disorders

The anti-inflammatory and pro-resolving activities of lipoxins, including epi-LXB4, have been investigated in various models of acute and chronic inflammation.

In models of acute inflammation, such as zymosan-induced peritonitis, the administration of inflammatory agents triggers a robust influx of leukocytes, particularly neutrophils, into the peritoneal cavity. nih.govmeliordiscovery.complos.org Studies have shown that aspirin-triggered lipoxins, such as 15-epi-Lipoxin A4, can significantly inhibit this leukocyte trafficking. nih.gov In a mouse model of IL-1β–induced peritonitis, aspirin (B1665792) was found to increase plasma levels of 15-epi-lipoxin A4, which in turn mediated an increase in nitric oxide (NO) synthesis. nih.gov This aspirin-elicited NO was shown to have anti-inflammatory effects by inhibiting leukocyte–endothelium interactions. nih.gov Similarly, in carrageenan-induced pleurisy in rats, a stable analogue of 15-epi-lipoxin A4 was found to increase NO levels, which correlated with a significant inhibition of inflammation. nih.gov These findings suggest that aspirin-triggered lipoxins play a important role in modulating the acute inflammatory response.

Table 1: Effects of Aspirin-Triggered Lipoxins in Acute Inflammation Models

Model Key Findings Reference
Zymosan-Induced Peritonitis Zymosan administration leads to a marked influx of neutrophils and biosynthesis of eicosanoids. nih.gov nih.gov
IL-1β–Induced Peritonitis Aspirin increases plasma 15-epi-lipoxin A4, which in turn increases nitric oxide, inhibiting leukocyte trafficking. nih.gov nih.gov

Chronic mucosal inflammation is a key feature of allergic airway diseases like allergic rhinitis and asthma. nih.govnih.gov Lipoxin B4 (LXB4) has demonstrated significant pro-resolving actions in murine models of both upper and lower airway inflammation. nih.govnih.govresearchgate.net In a model of allergic rhinitis, LXB4 significantly reduced the number of leukocytes in the nasal mucosa and decreased the degranulation of mast cells and eosinophils. nih.govnih.gov In asthma models, LXB4 was shown to decrease airway inflammation, mucus metaplasia, and airway hyper-responsiveness. nih.govnih.gov The anti-inflammatory effects of LXB4 in these models were comparable to those of dexamethasone (B1670325). nih.gov Furthermore, LXB4 was found to inhibit eotaxin-dependent eosinophil chemotaxis and IgE-mediated mast cell degranulation. nih.gov These findings highlight the potential of LXB4 and its epimers in resolving allergic airway inflammation. nih.govnih.gov

Table 2: Effects of Lipoxin B4 in Airway Inflammation Models

Model Key Findings Reference
Allergic Rhinitis (murine) LXB4 decreased nasal mucosal leukocytes and the degranulation of mast cells and eosinophils. nih.govnih.gov nih.govnih.gov

Periodontitis is a chronic inflammatory disease characterized by the destruction of the tissues supporting the teeth. nih.gov Lipoxins have been shown to have protective effects in preclinical models of periodontitis. In a rabbit model, the topical application of a stable Lipoxin A4 (LXA4) analog dramatically reduced leukocyte infiltration and subsequent bone loss. nih.gov In vitro studies using human periodontal ligament cells (PDLCs) have shown that LXA4 can inhibit the inflammatory response induced by lipopolysaccharide (LPS). nih.gov Specifically, LXA4 treatment resulted in a significant decrease in the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and an increase in the anti-inflammatory cytokine interleukin-4 (IL-4). nih.gov These results suggest that lipoxins can play a significant role in resolving periodontal inflammation and protecting against tissue destruction.

Table 3: Effects of Lipoxins in Periodontal Inflammation Models

Model Key Findings Reference
P. gingivalis-induced Periodontitis (rabbit) Topical application of a stable LXA4 analog reduced leukocyte infiltration and bone loss. nih.gov nih.gov

Atherosclerosis is a chronic inflammatory disease of the arterial wall. nih.gov Studies in diabetic ApoE-/- mice, a model for accelerated atherosclerosis, have demonstrated that Lipoxin A4 and its synthetic analogs can attenuate the development of atherosclerotic lesions. diabetesjournals.orgmonash.eduresearchgate.net Treatment with lipoxins led to a significant reduction in aortic arch plaque development. diabetesjournals.orgmonash.edu Furthermore, lipoxins were found to inhibit the progression of established atherosclerotic lesions. diabetesjournals.orgresearchgate.net The underlying mechanisms for these protective effects include the attenuation of vascular smooth muscle cell proliferation and migration, as well as the inhibition of endothelial cell activation. diabetesjournals.org In human carotid plaque explants, lipoxins were shown to inhibit the release of pro-inflammatory cytokines. diabetesjournals.orgmonash.edu

Table 4: Effects of Lipoxins in Atherosclerosis and Vascular Inflammation Models

Model Key Findings Reference
Diabetic ApoE-/- Mice LXA4 and its analogs attenuated the development and progression of atherosclerotic lesions. diabetesjournals.orgmonash.eduresearchgate.net diabetesjournals.orgmonash.eduresearchgate.net

Ischemia/reperfusion (I/R) injury in the kidney is characterized by a significant inflammatory response. Stable lipoxin analogues have been shown to be protective in experimental models of renal I/R injury. core.ac.uknih.gov Administration of a stable 15-epi-lipoxin A4 analogue prior to ischemia resulted in significant functional and morphological protection of the kidney. core.ac.uk This protection was associated with an attenuated chemokine and cytokine response. core.ac.uk Microarray analysis of the transcriptomic response to renal I/R injury revealed that the lipoxin analog modified the expression of many genes involved in the pathogenic process, including those related to inflammation, cell adhesion, and proteolysis. nih.govresearchgate.net

Table 5: Effects of Lipoxins in Renal Ischemia/Reperfusion Injury Models

Model Key Findings Reference
Murine Renal Ischemia/Reperfusion A stable 15-epi-LXA4 analog provided functional and morphologic protection and attenuated chemokine and cytokine responses. core.ac.uk core.ac.uk

Lipoxins and their aspirin-triggered epimers have demonstrated potent anti-inflammatory actions in models of gastrointestinal inflammation. In a model of trinitrobenzenesulphonate (TNBS)-induced colitis in rodents, a β-oxidation-resistant 3-oxa-aspirin-triggered lipoxin (ATL) analog was shown to be highly effective. nih.gov Oral administration of this analog markedly attenuated weight loss, macroscopic and histologic colon injury, and mucosal neutrophil infiltration. nih.gov Furthermore, ex vivo studies with human colonic mucosa have shown that lipoxins and aspirin-triggered 15-epi-LXA4 can antagonize TNF-α-stimulated neutrophil-enterocyte interactions and attenuate TNF-α-induced chemokine release and colonocyte apoptosis. researchgate.net These findings indicate that lipoxins have a significant protective role in the inflamed gastrointestinal tract.

Table 6: Effects of Lipoxins in Gastrointestinal Inflammation Models

Model Key Findings Reference
TNBS-Induced Colitis (rodent) A β-oxidation-resistant ATL analog attenuated weight loss, colon injury, and neutrophil infiltration. nih.gov nih.gov

Skin Inflammation

The role of aspirin-triggered lipoxins in modulating skin inflammation has been investigated in several preclinical models, primarily focusing on 15-epi-LXA4 and its stable analogs. These studies demonstrate a potent anti-inflammatory effect, suggesting a therapeutic potential for this class of molecules in inflammatory skin disorders.

In murine models of skin inflammation, topical application of epi-LXA4 stable analogues markedly inhibits neutrophil infiltration. nih.gov This effect was quantified by measuring myeloperoxidase (MPO) activity in skin biopsies, a key indicator of neutrophil presence. The anti-inflammatory potency of these analogues was found to be comparable to the corticosteroid dexamethasone. nih.gov Further studies in a mouse air pouch model showed that stable lipoxin analogues could inhibit the appearance of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Macrophage Inflammatory Protein-2 (MIP-2) initiated by Tumor Necrosis Factor-alpha (TNF-α). rupress.org Notably, this inhibition was accompanied by a simultaneous stimulation of the anti-inflammatory cytokine Interleukin-4 (IL-4), indicating a dual mechanism of action that not only suppresses pro-inflammatory signals but also promotes an anti-inflammatory environment. rupress.org

Table 1: Research Findings on Epi-Lipoxins in Skin Inflammation Models

Model System Compound Studied Key Findings Reference
Mouse Ear Inflammation 15-epi-LXA4 stable analogues Markedly inhibited neutrophil infiltration; potency comparable to dexamethasone. nih.gov

Role of epi-Lipoxin B4 and Related Lipoxins in Infection-Associated Inflammation Models

Lipoxins are endogenous specialized pro-resolving mediators (SPMs) that play a critical role in orchestrating the resolution of inflammation, thereby preventing excessive tissue injury. nih.gov The aspirin-triggered epimers, such as 15-epi-Lipoxin A4 (an epimer of Lipoxin A4) and 15-epi-Lipoxin B4, are generally more resistant to metabolic inactivation, making them subjects of significant research interest. krummel.orgmdpi.com This article focuses on the role of these compounds in various pre-clinical models of infection-associated inflammation, with a particular emphasis on the functions attributed to the broader class of lipoxins and epi-lipoxins, as specific research on this compound in these contexts is limited, while extensive data exists for Lipoxin A4 and 15-epi-Lipoxin A4.

Bacterial Sepsis (Gram-Negative)

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, with lipopolysaccharide (LPS) from gram-negative bacteria being a common trigger. nih.gov Lipoxins have demonstrated protective effects in pre-clinical models of gram-negative bacterial sepsis.

In a cecal ligation and puncture (CLP) mouse model, which mimics the complex nature of clinical sepsis, treatment with Lipoxin A4 (LXA4) led to a downregulation of pro-inflammatory cytokine production. researchgate.netfrontiersin.org This modulation of the inflammatory response was associated with a reduction in the number of gram-negative bacteria, ultimately resulting in improved survival rates. researchgate.net Further research has indicated that LXA4's protective effects in septic acute kidney injury involve blocking the crosstalk between inflammation and premature cellular senescence. frontiersin.org

Interestingly, a protective role for Lipoxin B4 (LXB4) has also been identified. Studies have shown that a deficiency in the NLRP3 inflammasome, a key component of the innate immune system, can protect against microbial sepsis, and this protection is linked to an increased synthesis of LXB4. nih.gov

Lipoxin MediatorPre-clinical ModelKey Research FindingsReference
Lipoxin A4 (LXA4)Cecal Ligation and Puncture (CLP) in miceDownregulated pro-inflammatory cytokines, reduced bacterial load, and improved survival. researchgate.net
Lipoxin B4 (LXB4)Microbial Sepsis ModelIncreased synthesis associated with protection in NLRP3 inflammasome deficiency. nih.gov

Acute Lung Injury (ALI) due to Bacterial Infection

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are common complications of severe bacterial infections, particularly pneumonia. nih.gov Specialized pro-resolving mediators, including 15-epi-Lipoxin A4, have shown significant therapeutic potential in experimental models of bacterial ALI.

In a murine model of pneumonia caused by Escherichia coli, 15-epi-LXA4 enhanced pathogen clearance while simultaneously decreasing lung inflammation. nih.govnih.gov This dual action is critical, as it promotes the removal of the infectious agent without causing excessive tissue damage from the inflammatory response. nih.gov The mechanism involves the induction of NF-κB regulatory proteins, such as A20 and SIGIRR, which dampen pathogen-mediated inflammation. nih.gov Furthermore, 15-epi-LXA4 was found to boost pathogen clearance by increasing the expression of antimicrobial peptides. nih.gov

Another key mechanism is the regulation of neutrophil-platelet interactions. krummel.orgconsensus.appsigmaaldrich.com LPS-induced lung injury is associated with the formation of neutrophil-platelet aggregates (NPA) in both blood and alveolar spaces. consensus.appsigmaaldrich.com Treatment with aspirin, which increases levels of 15-epi-LXA4, significantly reduces NPA formation and lung injury. consensus.appsigmaaldrich.com This protective effect is mediated through the lipoxin A4 receptor (ALX/FPR2), as blocking this receptor reverses the benefits. consensus.app

ModelKey Research FindingsMechanism of ActionReference
E. coli Pneumonia (mice)Enhanced pathogen clearance and decreased lung inflammation.Induction of NF-κB regulators (A20, SIGIRR); increased antimicrobial peptide expression. nih.govnih.gov
LPS-Induced ALI (mice)Reduced neutrophil-platelet aggregation, lung platelet sequestration, and overall lung injury.Signaling through the ALX/FPR2 receptor on both neutrophils and platelets. consensus.appsigmaaldrich.com

Toxoplasmosis

Infection with the protozoan parasite Toxoplasma gondii requires a robust cell-mediated immune response for control, primarily driven by cytokines like IL-12 and IFN-γ. nih.govsemanticscholar.org However, an unregulated inflammatory response can lead to severe immunopathology and host mortality. semanticscholar.orgresearchgate.net The 5-lipoxygenase (5-LO)/Lipoxin A4 pathway plays a crucial counter-regulatory role in this infection. nih.govsemanticscholar.org

During T. gondii infection in mice, serum levels of LXA4 increase, particularly at the onset of the chronic phase. nih.govsemanticscholar.org In studies using 5-LO-deficient mice, which cannot produce lipoxins, animals succumbed to the infection with marked encephalitis, despite having better control over parasite numbers (fewer brain cysts). nih.govsemanticscholar.org This increased mortality was linked to significantly elevated levels of IL-12 and IFN-γ. semanticscholar.orgresearchgate.net Administration of a stable LXA4 analogue to these deficient mice completely prevented the lethal immunopathology and mortality, demonstrating that lipoxins are essential for regulating the pro-inflammatory response to this parasite. semanticscholar.org

Experimental ModelObservationKey OutcomeReference
5-LO-deficient mice infected with T. gondiiInability to produce LXA4.Increased IL-12/IFN-γ, severe encephalitis, and high mortality despite lower parasite burden. nih.govsemanticscholar.org
5-LO-deficient mice infected with T. gondii + LXA4 analogueExogenous administration of a stable lipoxin.Prevention of mortality and control of hyperinflammation. semanticscholar.org

Cerebral Malaria

Cerebral malaria is a severe neurological complication of Plasmodium falciparum infection, characterized by an excessive pro-inflammatory cytokine response. nih.govplos.orgnih.gov Pre-clinical studies using the Plasmodium berghei ANKA mouse model of experimental cerebral malaria (ECM) have established a protective role for the 5-lipoxygenase/lipoxin pathway. nih.govplos.org

Infected mice deficient in 5-LO exhibit accelerated mortality, which is associated with an exuberant production of IL-12 and IFN-γ. nih.govplos.orgnih.gov The administration of 15-epi-Lipoxin A4, a stable epimer of LXA4, significantly prolonged the survival of both 5-LO-deficient and wild-type mice. nih.govplos.org This protective effect was linked to diminished brain inflammation, including reduced accumulation of pathogenic CD8+IFN-γ+ T cells in the brain and lower mRNA expression of pro-inflammatory cytokines. nih.govnih.gov These findings suggest that while endogenous lipoxin production offers some protection, it is insufficient to optimally shield the host from inflammatory brain damage during ECM, highlighting the therapeutic potential of exogenous epi-lipoxins. nih.govplos.orgnih.gov

ModelTreatmentKey Research FindingsReference
P. berghei ANKA-infected 5-LO-deficient mice15-epi-LXA4Prevented early mortality and reduced the accumulation of CD8+IFN-γ+ cells in the brain. nih.govnih.gov
P. berghei ANKA-infected wild-type mice15-epi-LXA4Prolonged survival beyond the typical ECM mortality period and reduced brain il12b mRNA expression. nih.govplos.org

Modulatory Roles in Viral Pathogenesis (e.g., Kaposi's Sarcoma-Associated Herpesvirus)

Kaposi's sarcoma-associated herpesvirus (KSHV) is linked to inflammatory diseases such as Kaposi's sarcoma (KS) and primary effusion lymphoma (PEL). nih.govnih.gov KSHV pathogenesis involves the manipulation of host inflammatory pathways to create a favorable microenvironment for its survival and replication. nih.gov

Research shows that KSHV infection actively suppresses the host's anti-inflammatory response by downregulating the secretion of Lipoxin A4. nih.govnih.gov This manipulation is thought to be mediated by a viral microRNA cluster that targets an enzyme essential for lipoxin synthesis. nih.govnih.gov

Treating KSHV-infected endothelial cells with lipoxin and epilipoxin helps to counteract the virus-induced pro-inflammatory state. nih.govnih.gov This treatment leads to a decrease in the levels of key signaling molecules involved in KSHV pathogenesis, including NF-κB, AKT, and ERK1/2. nih.gov Furthermore, lipoxin treatment reduces the secretion of pro-inflammatory and pro-angiogenic cytokines IL-6 and IL-8, which are important growth factors for KSHV-related pathologies. nih.gov This demonstrates that lipoxins can create an anti-inflammatory environment that is less conducive to viral pathogenesis. nih.govnih.gov

ObservationKey FindingReference
KSHV infection of host cellsDownregulates secretion of the anti-inflammatory molecule Lipoxin A4. nih.govnih.gov
Treatment of KSHV-infected cells with Lipoxin/EpilipoxinDecreases levels of pro-viral signaling molecules (NF-κB, AKT, ERK1/2) and pro-inflammatory cytokines (IL-6, IL-8). nih.govnih.gov

Analytical Methodologies for Research of Epi Lipoxin B4

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the definitive identification and precise quantification of epi-Lipoxin B4 and other lipid mediators. protocols.ioqmul.ac.uk This powerful technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, biological samples are first subjected to solid-phase extraction (SPE) to enrich the lipid mediator fraction and remove interfering substances. protocols.ioqmul.ac.uk The extracted sample is then injected into a liquid chromatograph, often a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Reversed-phase columns, such as C18 columns, are commonly used to separate the various lipid species based on their hydrophobicity. protocols.iosciex.com The separated molecules then enter the mass spectrometer.

The mass spectrometer is typically a triple quadrupole instrument operated in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. mdpi.comnih.gov This involves selecting a specific precursor ion (the molecular ion of this compound, [M-H]⁻ at m/z 351) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. ashpublications.org The transition of m/z 351 to a specific fragment ion provides a high degree of specificity for identification. The criteria for positive identification include matching the liquid chromatography retention time and the mass spectrometry fragmentation pattern with those of a synthetic this compound standard. qmul.ac.ukashpublications.org Quantification is achieved by comparing the peak area of the endogenous this compound to a standard curve generated from known concentrations of the synthetic compound. sciex.comashpublications.org

Analytical StepDescriptionKey Parameters/Considerations
Sample PreparationExtraction and enrichment of lipid mediators from biological matrices (e.g., plasma, tissue homogenates).Solid-Phase Extraction (SPE) using C18 cartridges is common. protocols.ioqmul.ac.uk
Liquid ChromatographySeparation of this compound from other lipids.Reversed-phase HPLC or UHPLC with C18 columns. protocols.iosciex.com
Mass SpectrometryDetection and fragmentation of the target molecule.Triple quadrupole mass spectrometer, negative ion mode electrospray ionization (ESI). nih.govashpublications.org
Detection ModeSpecific monitoring of precursor-to-product ion transitions.Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM). mdpi.comnih.gov
Identification CriteriaConfirmation of the presence of this compound.Matching retention time and MS/MS fragmentation pattern with a synthetic standard. qmul.ac.ukashpublications.org
QuantificationDetermination of the concentration of this compound.Comparison of peak area to a standard curve. sciex.comashpublications.org

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for quantifying this compound in biological fluids. antibodies.compnas.org This technique is based on the principle of competitive binding.

In a competitive ELISA for this compound, a microplate is pre-coated with a known amount of Lipoxin B4 antigen. The biological sample, containing an unknown amount of this compound, is added to the wells along with a specific antibody that recognizes this compound. The this compound in the sample competes with the antigen coated on the plate for binding to the limited amount of antibody. After an incubation period, the unbound materials are washed away. A secondary antibody conjugated to an enzyme (like horseradish peroxidase) is then added, which binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a colored product.

The intensity of the color is inversely proportional to the concentration of this compound in the sample. antibodies.comneogen.com A standard curve is generated using known concentrations of this compound, and the concentration in the unknown samples is determined by comparing their absorbance to the standard curve. neogen.com While ELISA kits are commercially available and offer a high-throughput method for quantification, it is important to consider their cross-reactivity with other related lipoxins, such as Lipoxin A4 and Lipoxin B4. eaglebio.com For instance, some assays for Lipoxin A4 show a 24% cross-reactivity with 15-epi-Lipoxin A4. eaglebio.com

UV Spectroscopy

UV spectroscopy plays a role in the initial identification and characterization of lipoxins, including this compound. scispace.com Lipoxins possess a characteristic conjugated tetraene chromophore, which gives them a distinct UV absorption spectrum. physiology.org This spectrum typically shows a prominent absorbance band with a maximum around 301 nm and two shoulders at approximately 288 nm and 315 nm. physiology.org This triplet of absorbing bands is a hallmark of the lipoxin structure.

During the analysis of biological samples, fractions collected from high-performance liquid chromatography (HPLC) can be subjected to on-line UV spectral analysis. physiology.org The presence of this characteristic UV spectrum provides strong evidence for the presence of a lipoxin-like compound. While UV spectroscopy is a valuable tool for initial identification, it is not sufficient for definitive structural elucidation or for distinguishing between different lipoxin isomers. Therefore, it is typically used in conjunction with more specific techniques like mass spectrometry.

Mass Spectrometry Techniques

Beyond its use in LC-MS/MS, mass spectrometry (MS) itself is a fundamental tool for the structural elucidation of this compound. scispace.com Full-scan mass spectra can be acquired to determine the molecular weight of the compound. For this compound, the molecular ion [M-H]⁻ is observed at a mass-to-charge ratio (m/z) of 351 in negative ion mode. psu.edu

Tandem mass spectrometry (MS/MS) is then used to obtain structural information by fragmenting the molecular ion. The resulting fragmentation pattern is a unique "fingerprint" of the molecule. For lipoxins, specific diagnostic fragment ions are monitored. For example, in the analysis of Lipoxin A4, fragment ions at m/z 115 and 351 are considered diagnostic. ashpublications.org Similar diagnostic ions are used to identify this compound. The combination of the correct molecular weight and a characteristic fragmentation pattern provides strong evidence for the identity of the compound.

High-Throughput Lipidomics Approaches

The study of the complete lipid profile of a cell or organism, known as lipidomics, has been greatly advanced by high-throughput analytical methods. nih.gov These approaches aim to identify and quantify a large number of lipid species simultaneously, providing a comprehensive view of the lipid-mediated signaling networks.

High-throughput lipidomics typically relies on advanced LC-MS/MS platforms capable of analyzing many samples in a short period. nih.gov This often involves simplified and automated sample preparation steps, such as online column-switching HPLC, to increase throughput. nih.gov The development of methods to analyze dozens of lipid mediators, including lipoxins, prostaglandins (B1171923), and resolvins, in a single run allows for a more holistic understanding of inflammatory and pro-resolving pathways. sciex.com These approaches are crucial for identifying changes in the lipidome in response to various stimuli or in different disease states.

Total Organic Synthesis Methods for Research Compounds and Analogs

The total organic synthesis of this compound and its analogs is essential for several reasons. Firstly, it provides the authentic standards required for the validation of analytical methods like LC-MS/MS and ELISA. aai.org Secondly, it allows for the production of larger quantities of the compound for biological testing, which is often not feasible to obtain from biological sources. researchgate.net

Research Challenges and Future Directions in Epi Lipoxin B4 Studies

Definitive Characterization of epi-Lipoxin B4 Specific Receptors

A major hurdle in understanding the complete biological profile of this compound (eLXB4) is the definitive identification and characterization of its specific receptor(s). While its counterpart, epi-lipoxin A4 (eLXA4), and lipoxin A4 (LXA4) are known to signal through the G protein-coupled receptor ALX/FPR2 nih.govdovepress.combioscientifica.com, the receptor for LXB4 and eLXB4 remains elusive annualreviews.orgresearchgate.net. Although LXB4 exhibits pharmacological properties suggestive of a G-protein coupled receptor agonist, it does not bind to ALX/FPR2 researchgate.net.

Some studies suggest that lipoxins can interact with other receptors, such as G protein-coupled receptor 32 (GPR32) and the cysteinyl leukotriene receptor 1 (CysLT1) nih.govdovepress.comcsic.es. LXA4 has been shown to interact with GPR32 to promote efferocytosis and phagocytosis csic.es. It also acts as a high-affinity antagonist at the CysLT1 receptor, thereby blocking pro-inflammatory signaling mediated by cysteinyl leukotrienes csic.eswikipedia.org. However, some research indicates that 15-epi-LXA4 does not bind to or signal through CysLT1 nih.gov. The identification of a murine homolog for GPR32 has not yet been successful, suggesting that the pro-resolving actions observed in mouse models are primarily mediated through ALX/FPR2 csic.es.

Future research must focus on identifying and validating the specific receptor(s) for eLXB4 to understand its unique signaling mechanisms.

Elucidation of Distinct Signaling Pathways and Bioactions Compared to Other Lipoxins

While sharing anti-inflammatory properties with other lipoxins, eLXB4 likely possesses distinct signaling pathways and bioactions. Both LXA4 and 15-epi-LXA4 are known to inhibit neutrophil chemotaxis and the generation of pro-inflammatory cytokines wikipedia.org. They exert their effects by binding to the ALX/FPR2 receptor, which can block the actions of pro-inflammatory ligands like serum amyloid A (SAA) dovepress.comwikipedia.org.

The signaling cascades initiated by lipoxins can be cell-type specific. For instance, lipoxins can either inhibit or activate the PI3K/AKT pathway depending on the cellular context nih.govresearchgate.net. They also modulate the levels of various transcription factors, including inhibiting the nuclear accumulation of NF-κB and AP-1, which are key regulators of inflammatory gene expression nih.govwikipedia.orgresearchgate.net.

The actions of LXB4 and 15-epi-LXB4 are less defined than their A4 counterparts wikipedia.org. They have been shown to inhibit neutrophil recruitment, reduce the cytotoxicity of natural killer cells, and enhance macrophage phagocytosis wikipedia.org. Given that eLXB4 does not signal through ALX/FPR2, its downstream pathways are expected to differ significantly from those of eLXA4. Comparative studies are essential to delineate these differences and understand the specific contributions of eLXB4 to the resolution of inflammation.

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency and Stability

To enhance the therapeutic potential of eLXB4, comprehensive structure-activity relationship (SAR) studies are crucial. Native lipoxins are rapidly metabolized in vivo, primarily through dehydrogenation at C-15 and ω-oxidation at C-20 nih.gov. While 15-epi-lipoxins exhibit greater resistance to this degradation, further modifications can improve their stability and potency wikipedia.orgscispace.com.

SAR studies involve systematically modifying the chemical structure of eLXB4 to identify key functional groups responsible for its biological activity and metabolic stability. This knowledge allows for the design of analogs with optimized properties. For example, modifications at the C-15, C-16, and/or C-20 positions have been shown to create stable analogs that retain or even exceed the biological activity of the parent compounds nih.gov.

Development and Evaluation of Novel Metabolically Stable Synthetic Analogs and Mimetics for Enhanced Research Applications

Building on SAR studies, the development of metabolically stable synthetic analogs and mimetics of eLXB4 is a key area of research. The goal is to create compounds that are resistant to rapid enzymatic inactivation, thus prolonging their therapeutic window nih.govwikipedia.orgscispace.com.

Several strategies have been employed to create stable lipoxin analogs. These include modifications to prevent metabolic inactivation, such as the addition of methyl groups or phenoxy groups at or near the C-15 position annualreviews.orgscispace.comscielo.br. For instance, first-generation LXA4 analogs included 16-phenoxy-LXA4 and 15-(R/S)-methyl-LXA4 annualreviews.orgscispace.com. More recent developments have led to the synthesis of aromatic and heteroaromatic analogs of both LXA4 and LXB4, where the unstable triene core is replaced with a more stable ring structure scispace.comrsc.orgresearchgate.net. These novel analogs often exhibit enhanced stability and potent anti-inflammatory and pro-resolving actions nih.govannualreviews.orgscispace.com.

The development of such analogs for eLXB4 will be instrumental for in-depth preclinical and potentially clinical investigations.

In-depth Investigation of Specific Roles in Under-explored Pre-clinical Disease Models

The therapeutic potential of lipoxins has been demonstrated in a variety of preclinical models of disease, including asthma, renal failure, and neurodegenerative diseases nih.gov. For example, epi-lipoxins have been shown to decrease airway hyper-responsiveness in asthma models and reduce inflammation in models of acute renal failure nih.gov. In a model of Alzheimer's disease, epi-lipoxin treatment reduced inflammatory markers and increased anti-inflammatory cytokines nih.gov.

However, the specific roles of eLXB4 remain under-explored in many of these contexts. Future research should focus on investigating the efficacy of eLXB4 and its stable analogs in a wider range of disease models. This will help to identify specific therapeutic areas where eLXB4 may offer unique advantages over other pro-resolving mediators.

Advanced Mechanistic Studies on Direct Cellular and Molecular Targets

A deeper understanding of the direct cellular and molecular targets of eLXB4 is necessary to fully comprehend its mechanism of action. While it is known that lipoxins can modulate the activity of various immune cells, including neutrophils, macrophages, and lymphocytes, the precise molecular interactions are not fully elucidated for eLXB4 nih.govresearchgate.net.

Advanced mechanistic studies could involve techniques such as proteomics and transcriptomics to identify proteins and genes that are directly modulated by eLXB4. For example, lipoxins are known to inhibit the formation of peroxynitrite and attenuate the nuclear accumulation of NF-κB and AP-1 nih.govpnas.org. They also control the expression of genes like Early Growth Response 1 (EGR1) and can induce Suppressors of Cytokine Signaling (SOCS) proteins nih.govuzh.ch. Identifying the specific targets of eLXB4 within these pathways will provide a more complete picture of its anti-inflammatory and pro-resolving effects.

Integration with Other Specialized Pro-Resolving Mediators in Complex Biological Systems

The resolution of inflammation is a complex process orchestrated by a variety of specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins, in addition to lipoxins ahajournals.orgmdpi.comresearchgate.net. These mediators are often produced sequentially and can act synergistically to control the inflammatory response uzh.ch.

Future research should aim to understand how eLXB4 integrates with other SPMs in complex biological systems. This includes investigating potential synergistic or antagonistic interactions with resolvins, protectins, and maresins. For example, resolvins have potent anti-inflammatory effects that are similar to lipoxins but are mediated through different receptors uzh.ch. Understanding the interplay between these different classes of SPMs will be crucial for developing effective combination therapies for inflammatory diseases.

Compound Information Table

Q & A

Q. How should researchers navigate conflicting literature on this compound’s role in resolving vs. perpetuating inflammation?

  • Methodological Answer : Conduct systematic reviews with predefined inclusion/exclusion criteria (e.g., PRISMA guidelines). Perform subgroup analyses by experimental model (e.g., sepsis vs. arthritis) and assess study quality via GRADE criteria. Publish methodological critiques to highlight biases (e.g., underpowered studies) and propose consensus protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.